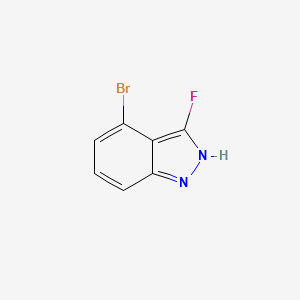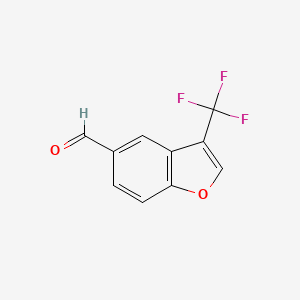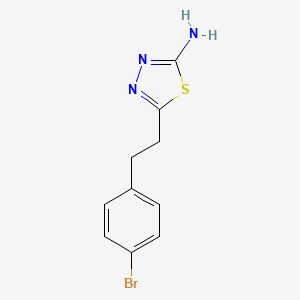
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of fluorinated aromatic compounds These compounds are characterized by the presence of fluorine atoms attached to the benzene ring, which significantly alters their chemical and physical properties
准备方法
The synthesis of 2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene can be achieved through various synthetic routes. One common method involves the difluoromethylation of a fluorinated benzene derivative. This process typically requires the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and scalability of the synthesis. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality and yield.
化学反应分析
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation with potassium permanganate can produce a quinone derivative .
科学研究应用
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity and selectivity towards biological targets.
Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Fluorinated aromatic compounds are known to improve the pharmacokinetic properties of drugs, such as increased metabolic stability and bioavailability.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
作用机制
The mechanism of action of 2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets through various interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
2-(Difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:
1-Fluoro-2-(trifluoromethyl)benzene: This compound lacks the difluoromethyl group, which can result in different reactivity and biological activity.
2-(Trifluoromethyl)-1-fluoro-3-(difluoromethyl)benzene: This is a positional isomer with the trifluoromethyl and difluoromethyl groups swapped, leading to variations in chemical properties and reactivity.
1,3-Difluoro-2-(trifluoromethyl)benzene: This compound has two fluorine atoms on the benzene ring, which can influence its reactivity and interactions with biological targets
The uniqueness of this compound lies in its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.
属性
分子式 |
C8H4F6 |
|---|---|
分子量 |
214.11 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-1-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F6/c9-5-3-1-2-4(8(12,13)14)6(5)7(10)11/h1-3,7H |
InChI 键 |
PCQLCTFLRGJAST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-[5-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13706504.png)

![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![6-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13706528.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)
![Dimethyl [3-Hydroxy-2-(hydroxymethyl)propyl]phosphonate](/img/structure/B13706537.png)



![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)


![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)

